3-(1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c1-7-2-3-9(19-7)11(16)13-4-8(5-13)14-10(15)6-18-12(14)17/h2-3,8H,4-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFQVKDTTGFNCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CC(C2)N3C(=O)COC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Azetidine Ring: Starting from a suitable precursor, such as a β-lactam, the azetidine ring can be formed through cyclization reactions under basic conditions.
Introduction of the Thiophene Ring: The 5-methylthiophene-2-carbonyl group can be introduced via a Friedel-Crafts acylation reaction, using 5-methylthiophene and an appropriate acyl chloride.
Formation of the Oxazolidine-2,4-dione Moiety: This step involves the cyclization of an amino alcohol with a diester or a similar compound under acidic or basic conditions to form the oxazolidine-2,4-dione ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups attached to the ring.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted azetidines
Scientific Research Applications
Chemistry
In chemistry, 3-(1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the thiophene ring suggests possible applications in the development of anti-inflammatory or antimicrobial agents, as thiophene derivatives are known for such activities .
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs), due to the electronic properties of the thiophene ring .
Mechanism of Action
The mechanism of action of 3-(1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The azetidine ring could provide a rigid scaffold that enhances binding specificity, while the thiophene ring could participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
- Core Heterocycle: The target compound contains an oxazolidine-2,4-dione core, whereas analogs like those in use a thiazolidine-2,4-dione core. The azetidine ring in the target compound contrasts with the diisopropylaminoethyl group in ’s 3-(2-diisopropylaminoethyl)thiazolidine-2,4-dione, introducing a smaller, more rigid cyclic amine .
Substituents :
Physicochemical Properties
*Hypothetical data inferred from structural analogs.
- Melting Points : The target compound’s melting point is expected to differ significantly from ’s high-melting 5g (215–217°C) due to reduced hydrogen-bonding capacity (oxazolidine vs. thiazolidine) .
- Spectral Data : The thiophene carbonyl group in the target compound would likely show distinct IR stretches (~1700 cm⁻¹) compared to the thiazolidinedione carbonyls (1740–1720 cm⁻¹) in . The benzylidene protons in ’s oxazolidinedione derivative resonate at δ 7.3–7.8, whereas the thiophene protons in the target compound may appear downfield due to aromaticity .
Q & A
Q. Critical Conditions :
- Temperature control (0–25°C) during coupling to prevent side reactions.
- Anhydrous solvents to avoid hydrolysis of intermediates.
- Purification via column chromatography or recrystallization to isolate the product.
How is the molecular structure of this compound characterized, and which spectroscopic techniques confirm its planar conformation?
Basic
Structural elucidation relies on:
- X-ray Crystallography : Determines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between carbonyl oxygens and water molecules) .
- NMR Spectroscopy :
- ¹H NMR : Identifies proton environments (e.g., azetidine CH₂ groups at δ 3.5–4.0 ppm; thiophene protons at δ 6.8–7.2 ppm).
- ¹³C NMR : Confirms carbonyl carbons (oxazolidine C=O at ~175 ppm; thiophene carbonyl at ~165 ppm) .
- Mass Spectrometry : Validates molecular weight (expected m/z: ~320 for [M+H]⁺).
Planar Conformation : The oxazolidine-2,4-dione ring’s planarity is confirmed by X-ray diffraction, showing minimal deviation (<0.1 Å) from ideal geometry .
What methodological approaches investigate its mechanism as a PPARγ agonist, and how do structural modifications affect receptor binding?
Advanced
PPARγ Activation Studies :
- In Vitro Assays : Transient transfection of HEK293 cells with PPARγ-responsive luciferase reporters. The compound’s EC₅₀ is compared to rosiglitazone (a known PPARγ agonist) .
- Molecular Docking : Simulations reveal that the 5-methylthiophene moiety enhances hydrophobic interactions with PPARγ’s ligand-binding domain (LBD), while the azetidine ring improves solubility .
Q. Structure-Activity Relationship (SAR) :
-
Modifications :
- Thiophene → Isoxazole : Reduces potency by 30% due to weaker π-π stacking.
- Azetidine → Piperidine : Lowers selectivity due to bulkier substituents .
-
Key Data :
Substituent PPARγ EC₅₀ (nM) Solubility (µg/mL) 5-Methylthiophene 120 15 5-Methylisoxazole 180 20
How can researchers resolve contradictions in reported biological activities (e.g., antidiabetic vs. antimicrobial effects)?
Advanced
Contradictions : Some studies highlight PPARγ-mediated antidiabetic effects, while others note antibacterial activity via ribosomal inhibition.
Methodological Solutions :
- Assay-Specific Variables :
- Cell Lines : Use diabetic (e.g., INS-1 β-cells) vs. bacterial (e.g., S. aureus) models to isolate mechanisms.
- Concentration Ranges : Antidiabetic effects may occur at lower doses (IC₅₀: 1–10 µM) vs. antimicrobial activity (MIC: 50–100 µM) .
- Structural Analysis :
- Oxazolidine Core : Essential for PPARγ binding.
- Azetidine-Thiophene : Critical for bacterial ribosome interaction.
Q. Data Reconciliation :
| Study Type | Key Finding | Likely Mechanism |
|---|---|---|
| Antidiabetic (Rat) | 40% ↓ fasting glucose | PPARγ activation |
| Antibacterial (In Vitro) | MIC = 64 µg/mL against MRSA | 50S ribosomal subunit inhibition |
What strategies improve metabolic stability without compromising therapeutic efficacy?
Advanced
Challenges : Rapid hepatic clearance due to oxazolidine ring oxidation.
Optimization Strategies :
- Prodrug Design : Introduce ester prodrugs (e.g., acetylated azetidine) to enhance oral bioavailability.
- Fluorination : Replace thiophene C-H bonds with C-F to block CYP450 metabolism .
- PEGylation : Attach polyethylene glycol (PEG) to the azetidine nitrogen to prolong half-life.
Q. Results :
| Modification | Half-Life (h) | PPARγ EC₅₀ (nM) |
|---|---|---|
| Parent Compound | 1.5 | 120 |
| Fluorinated Analog | 4.2 | 135 |
| PEGylated Derivative | 8.7 | 150 |
How does the compound’s crystal packing influence its physicochemical properties?
Advanced
Intermolecular Interactions :
- Hydrogen Bonding : Between oxazolidine C=O and water (2.8 Å) enhances aqueous solubility.
- π-Stacking : Thiophene rings align face-to-face (3.4 Å spacing), improving thermal stability .
Q. Impact on Properties :
| Property | Value | Structural Determinant |
|---|---|---|
| Melting Point | 198–202°C | Strong H-bond network |
| Solubility (DMSO) | 50 mg/mL | Polar azetidine moiety |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
